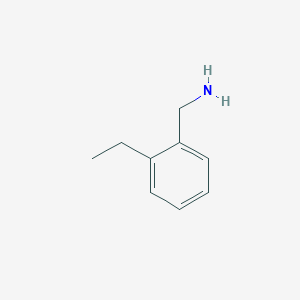

(2-Ethylphenyl)methanamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-ethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYXQNWIQIBLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53759-86-7 | |

| Record name | (2-ethylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 2 Ethylphenyl Methanamine

Fundamental Reactivity of the Primary Amine Functionality

The primary amine group (-CH₂NH₂) is the most reactive site on the (2-Ethylphenyl)methanamine molecule for many chemical transformations. Its reactivity is centered around the lone pair of electrons on the nitrogen atom.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

|---|---|---|---|

| This compound | C₉H₁₃N | 135.21 | Electron-donating ethyl group; primary amine enhances nucleophilicity. nih.gov |

| (2-Methylphenyl)methanamine | C₈H₁₁N | 121.18 | Weaker electronic effects compared to the ethyl analog. nih.gov |

| 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine | C₉H₁₂FN | 153.20 | Secondary amine with electron-withdrawing fluorine influencing basicity. |

This table presents a comparison of this compound with structurally similar compounds to highlight the influence of different substituents on their properties.

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of the C=N double bond is a versatile method for creating new chemical entities. organic-chemistry.org These reactions can often be carried out under mild conditions, sometimes even without a catalyst. organic-chemistry.orgacs.org Various catalysts, such as solid acids or Lewis acids, can be employed to facilitate the reaction, particularly with less reactive carbonyl compounds. nih.govresearchgate.net

General Reaction Scheme for Imine Formation:

R-CHO + (2-Et-C₆H₄)CH₂NH₂ → R-CH=N-CH₂(C₆H₄-2-Et) + H₂O

Where R represents an alkyl or aryl group.

The nucleophilic nature of the amine allows for N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom, forming secondary or tertiary amines. smolecule.com Modern methods also utilize alcohols as alkylating agents in the presence of catalysts like iridium complexes. nih.govacs.org

N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of amides. smolecule.comgoogle.com This reaction is a common strategy for protecting the amine group or for synthesizing more complex molecules. sci-hub.se The resulting amide is significantly less basic and nucleophilic than the starting amine.

Condensation Reactions for Imine and Schiff Base Formation

Transformations Involving the Aromatic Ring and Alkyl Side Chain

The benzene (B151609) ring and the ethyl side chain of this compound can also undergo various chemical transformations, although these reactions are often influenced by the presence of the aminomethyl group.

The aminomethyl (-CH₂NH₂) and ethyl (-CH₂CH₃) groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. prepp.inuobabylon.edu.iq The aminomethyl group is a strong activator due to the lone pair on the nitrogen, which can be donated to the ring through resonance. uobabylon.edu.iq The ethyl group is a weaker activating group that operates through an inductive effect and hyperconjugation. prepp.inuomosul.edu.iq

In this compound, the two groups are ortho to each other. Their combined directing effects would strongly favor substitution at the positions para to each group (positions 4 and 5) and the position ortho to the ethyl group and meta to the aminomethyl group (position 3). Steric hindrance may play a role in the distribution of the products. However, under the acidic conditions often required for electrophilic aromatic substitution, the amine group will be protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺). This ammonium group is a deactivating, meta-director. This change in electronic character significantly alters the reactivity and regioselectivity of the aromatic ring, favoring substitution at the positions meta to the aminomethyl group.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating | Directing Effect |

|---|---|---|

| -CH₂NH₂ (Aminomethyl) | Activating | Ortho, Para |

| -CH₂CH₃ (Ethyl) | Activating | Ortho, Para |

This table summarizes the influence of the key functional groups on the regioselectivity of electrophilic aromatic substitution reactions.

The ethyl side chain can undergo reactions typical of alkylbenzenes. The carbon atom attached directly to the benzene ring is known as the benzylic carbon. Reactions at this position are often facilitated by the stability of the resulting benzylic radical or carbocation intermediates. themasterchemistry.comlibretexts.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the ethyl side chain. libretexts.orglibretexts.org Under vigorous conditions, the entire alkyl chain can be oxidized to a carboxylic acid group, yielding 2-(aminomethyl)benzoic acid, provided the amine group is suitably protected. themasterchemistry.com

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) under UV light, can selectively introduce a halogen atom at the benzylic position of the ethyl group. themasterchemistry.comscribd.com This reaction proceeds via a resonance-stabilized benzylic radical. themasterchemistry.com

It is important to note that the primary amine is also susceptible to oxidation and may react with halogenating agents. Therefore, protection of the amine group, for example by acylation, is often a necessary first step before carrying out modifications on the ethyl side chain. google.com

Aromatic Functionalization (e.g., Electrophilic Substitution Influences)

Synthetic Routes to Complex Molecular Architectures

This compound serves as a versatile building block in organic synthesis, enabling the construction of a variety of complex molecular architectures. Its primary amine functionality, coupled with the substituted phenyl ring, allows for diverse derivatization pathways. These pathways are crucial for accessing novel heterocyclic systems and functionalized derivatives with potential applications in medicinal chemistry and materials science.

The structure of this compound is analogous to β-phenylethylamine, a classic precursor for the synthesis of isoquinoline (B145761) alkaloids and related heterocyclic systems. Through well-established cyclization reactions, this compound can be utilized to generate substituted tetrahydroisoquinolines and dihydroisoquinolines.

Pictet-Spengler Reaction:

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or a ketone, followed by ring closure under acidic conditions. wikipedia.org This reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, is a cornerstone in the synthesis of tetrahydroisoquinolines. wikipedia.orgdepaul.edu For this compound to be used in a Pictet-Spengler type reaction to form a tetrahydroisoquinoline, it would typically first be converted to the corresponding phenethylamine (B48288) derivative. However, the benzylamine (B48309) itself can participate in analogous cyclization pathways. The general mechanism involves the formation of an iminium ion, which then acts as the electrophile for an intramolecular electrophilic substitution with the electron-rich aromatic ring, leading to the cyclized product. wikipedia.org The reaction is generally favored when the aromatic ring is activated, although less nucleophilic phenyl groups can also react under stronger acidic conditions and higher temperatures. wikipedia.org

General Reaction Scheme for Pictet-Spengler Reaction: Step 1: Formation of the corresponding β-(2-ethylphenyl)ethylamine. Step 2: Condensation with an aldehyde (R-CHO) and cyclization.

This reaction would yield a substituted 1,2,3,4-tetrahydroisoquinoline.

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is another powerful method for synthesizing 3,4-dihydroisoquinolines. wikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent in acidic conditions. organic-chemistry.orgnrochemistry.com Commonly used condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (B1165640) (Tf₂O). wikipedia.orgnrochemistry.com

To utilize this compound in a Bischler-Napieralski reaction, it must first be acylated to form the corresponding N-acyl-(2-ethylphenyl)methanamine. This amide precursor, when treated with a dehydrating agent, is believed to form a nitrilium ion intermediate. wikipedia.org Subsequent intramolecular electrophilic attack on the ortho position of the ethylphenyl ring leads to the formation of the dihydroisoquinoline ring system. The resulting dihydroisoquinolines can be subsequently reduced to tetrahydroisoquinolines or oxidized to isoquinolines, further diversifying the accessible molecular scaffolds. wikipedia.org The reaction is most effective when the aromatic ring possesses electron-donating groups. nrochemistry.com

Table 1: Key Cyclization Reactions for Heterocycle Synthesis

| Reaction Name | Precursor from this compound | Key Reagents | Product Class |

| Pictet-Spengler Reaction | β-(2-ethylphenyl)ethylamine | Aldehyde/Ketone, Acid Catalyst | Tetrahydroisoquinoline |

| Bischler-Napieralski Reaction | N-Acyl-(2-ethylphenyl)ethylamine | POCl₃, P₂O₅, or Tf₂O | 3,4-Dihydroisoquinoline |

The primary amine group of this compound is a key functional handle for the synthesis of urea (B33335) and thiourea (B124793) derivatives. These motifs are prevalent in many biologically active compounds and are of significant interest in drug discovery. The synthesis of these derivatives is generally straightforward, involving the reaction of the amine with an appropriate isocyanate or isothiocyanate.

Urea Derivatives:

Unsymmetrical urea derivatives of this compound can be readily prepared by reacting it with a selected isocyanate (R-N=C=O). The reaction proceeds via nucleophilic addition of the primary amine to the electrophilic carbon atom of the isocyanate. This method is highly versatile and allows for the introduction of a wide range of substituents (R-groups) depending on the chosen isocyanate. mdpi.comorganic-chemistry.org The reactions are often carried out in aprotic solvents such as dichloromethane (B109758) or dimethyl sulfoxide (B87167) at room temperature. google.com

General Reaction for Urea Synthesis:

This compound + R-NCO → 1-(2-Ethylphenyl)methyl-3-R-urea

Thiourea Derivatives:

Similarly, thiourea derivatives are synthesized by reacting this compound with an isothiocyanate (R-N=C=S). The reaction mechanism is analogous to urea formation, with the amine attacking the central carbon of the isothiocyanate. mdpi.comanalis.com.my These reactions are typically performed under mild conditions, often in solvents like acetone (B3395972) or dichloromethane, and can proceed at room temperature over several hours to give high yields of the desired thiourea products. mdpi.com The resulting thiourea derivatives can serve as valuable intermediates or as final target molecules in various chemical and biological studies.

General Reaction for Thiourea Synthesis:

This compound + R-NCS → 1-(2-Ethylphenyl)methyl-3-R-thiourea

The design of these derivatives allows for systematic modification of the molecular structure to explore structure-activity relationships. By varying the 'R' group on the isocyanate or isothiocyanate, properties such as lipophilicity, hydrogen bonding capacity, and steric bulk can be fine-tuned.

Table 2: Synthesis of Urea and Thiourea Derivatives from this compound

| Derivative Class | Reagent | General Structure |

| Urea | Isocyanate (R-N=C=O) | (2-Et-Ph)-CH₂-NH-C(=O)-NH-R |

| Thiourea | Isothiocyanate (R-N=C=S) | (2-Et-Ph)-CH₂-NH-C(=S)-NH-R |

Structure Reactivity and Structure Property Relationships

Impact of Substituents on Chemical Behavior

The nature and position of substituents on the aromatic ring are critical determinants of a molecule's chemical character. In (2-Ethylphenyl)methanamine, the ortho-ethyl group exerts significant electronic and steric influences.

The ethyl group attached to the benzene (B151609) ring primarily exerts an electron-donating inductive effect (+I). libretexts.org This effect increases the electron density of the aromatic ring, a phenomenon known as activation. libretexts.org Consequently, the ring in this compound is more reactive toward electrophilic aromatic substitution than unsubstituted benzene. libretexts.org

Substituents that donate electrons are known as ortho, para-directors because they stabilize the carbocation intermediate (also known as an arenium ion) that forms when an electrophile attacks at these positions. libretexts.orgmasterorganicchemistry.com The ethyl group directs incoming electrophiles to the positions ortho and para relative to itself. libretexts.org The electron-donating nature of the ethyl group can also subtly influence the basicity of the distal amine group, although this effect is transmitted through the aromatic system and the methylene (B1212753) bridge. The primary amine itself imparts basic properties to the molecule. wikipedia.orgdoubtnut.com

| Substituent Group | Position on Ring | Electronic Effect | Influence on Aromatic Ring | Directing Effect |

|---|---|---|---|---|

| Ethyl (-CH₂CH₃) | Ortho (C2) | Electron-Donating (+I Inductive) | Activating | Ortho, Para-Director libretexts.orgmasterorganicchemistry.com |

| Aminomethyl (-CH₂NH₂) | C1 | Weakly Deactivating (Inductive) | - | - |

The placement of the ethyl group at the ortho position to the methanamine substituent introduces significant steric hindrance. This crowding can physically obstruct the approach of reagents to the adjacent positions on the aromatic ring and to the aminomethyl group itself. Such steric effects can lead to a preference for reaction at the less hindered para-position during electrophilic substitution.

From a conformational standpoint, the free rotation around the single bond connecting the aminomethyl group to the benzene ring is restricted by the bulky ortho-ethyl group. nih.gov This leads to favored rotational isomers (rotamers) that minimize the steric clash between the two substituents. The existence of such preferred conformations can be critical in reactions where a specific spatial arrangement of atoms is necessary to reach the transition state. Studies on similarly substituted systems confirm that steric hindrance from ortho-substituents can profoundly affect reaction rates and selectivity. nih.govoup.com

Electronic Effects of Aromatic Ring Substituents

Comparative Analysis with Structurally Related Methanamines

To better understand the unique properties of this compound, it is useful to compare it with molecules that have different substituents on the aromatic ring or variations in the amine side chain.

A comparison between this compound and (2-Ethynylphenyl)methanamine highlights the dramatic impact of substituent electronics. The ethyl group is electron-donating, while the ethynyl (B1212043) group is electron-withdrawing. This fundamental difference reverses the electronic character of the aromatic ring, making the ethynyl-substituted ring less reactive in electrophilic substitution reactions. Furthermore, the ethyl group imparts greater hydrophobicity (lipophilicity) compared to the ethynyl group. The ethynyl group's triple bond also offers unique reactivity, such as the ability to engage in π-π stacking interactions, a feature the saturated ethyl group lacks.

Quantitative structure-activity relationship (QSAR) analyses on related substituted benzylamines have demonstrated that reaction rates often correlate with the electronic parameters of the substituents, whereas binding affinities to molecular targets may be more dependent on the substituent's size or volume. acs.org

| Compound | Ortho-Substituent | Electronic Effect of Substituent | Effect on Aromatic Ring Reactivity (Electrophilic Substitution) | Key Property Difference |

|---|---|---|---|---|

| This compound | Ethyl (-CH₂CH₃) | Electron-Donating | Activating | Increased lipophilicity |

| (2-Ethynylphenyl)methanamine | Ethynyl (-C≡CH) | Electron-Withdrawing | Deactivating | Capable of π-π interactions |

Modifications to the amine group or the length of the alkyl chain connecting it to the ring also produce significant changes in molecular properties.

Amine Functionalization : Converting the primary amine of this compound to a secondary (e.g., N-ethyl) or tertiary amine increases steric bulk around the nitrogen atom. This can hinder reactions involving the nitrogen lone pair. N-alkylation also modifies the basicity of the amine. Alternatively, converting the amine to an amide would substantially decrease its basicity and alter its hydrogen-bonding profile. doubtnut.com

| Compound | Chain Length (n in C₆H₅(CH₂)ₙNH₂) | Experimental Ionization Energy (eV) |

|---|---|---|

| Benzylamine (B48309) | 1 | 8.54 |

| 2-Phenylethylamine | 2 | 8.37 |

| 3-Phenylpropylamine | 3 | 8.29 |

| 4-Phenylbutylamine | 4 | 8.31 |

Catalytic Applications and Design Principles

Role of (2-Ethylphenyl)methanamine as a Ligand or Substrate

The functional groups of this compound—a primary amine and a substituted phenyl ring—define its potential roles in catalysis. Primary amines are versatile building blocks in the chemical industry, frequently used in the synthesis of pharmaceuticals and polymers. nih.govacs.org

As a ligand , the nitrogen atom's lone pair of electrons in this compound allows it to coordinate with metal centers. While specific research detailing the use of this compound as a primary ligand is limited, a closely related derivative, [3-chloranyl-4-(2-ethylphenyl)phenyl]methanamine, has been identified as a ligand in the Protein Data Bank, demonstrating the capacity of this structural framework to bind to biological macromolecules. acs.orgnih.gov More complex ligands, such as phosphine-based structures, have been synthesized using precursors like 1-bromo-2-ethyl-benzene, highlighting the utility of the 2-ethylphenyl moiety in constructing sophisticated catalytic systems. acs.org

As a substrate , this compound can undergo various transformations. The amine group and the adjacent C-H bonds are sites for catalytic functionalization. For instance, iridium-catalyzed C-H alkynylation has been demonstrated for unprotected primary benzylamines, providing a direct route to synthesize more complex amine derivatives. nih.gov Furthermore, radical carbonyl catalysis enables the direct α-cross-coupling of benzylamines with alkyl iodides, a method that avoids the need for protecting the amine group and allows for the introduction of bulky substituents. rsc.org These examples of transformations on primary benzylamines illustrate the potential reactivity of this compound as a substrate in catalytic reactions designed for amine functionalization.

Catalytic Transformations Mediated by Amine Functionality

The amine group is a powerful functional motif for mediating a wide array of chemical transformations through organocatalysis. This approach avoids the use of metal catalysts, offering advantages in terms of cost and sustainability.

Detailed research findings on the specific role of this compound in mediating catalytic reactions with cyanamides are not extensively available in the reviewed scientific literature. However, the broader field of amine chemistry shows that amines can react with cyanamides. For instance, nickel-catalyzed [2+2+2] cycloaddition reactions between diynes and cyanamides have been developed for the synthesis of 2-aminopyridines. chemrxiv.org Additionally, heat-resistant resins can be formed from the reaction of aromatic cyanamide (B42294) compounds and aromatic amine compounds. rsc.org

Primary amines, such as this compound, can act as powerful organocatalysts through two principal activation modes: enamine catalysis and iminium ion catalysis. nih.govrsc.org These modes rely on the reversible formation of key intermediates between the amine catalyst and a carbonyl substrate (e.g., an aldehyde or ketone). nih.govacs.org

Enamine Catalysis: In this mode, the primary amine reacts with an enolizable carbonyl compound to form a nucleophilic enamine intermediate. nih.gov This enamine is more nucleophilic than the corresponding enol or enolate of the starting carbonyl compound, allowing it to react with various electrophiles. This strategy has been widely applied in asymmetric synthesis, particularly in α-functionalization reactions of carbonyls. acs.orgacs.org

Iminium Ion Catalysis: Alternatively, a primary or secondary amine can condense with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. nih.govacs.orgresearchgate.net The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack. researchgate.netbeilstein-journals.org This mode of catalysis is effective for a range of conjugate addition and cycloaddition reactions. nih.gov The entire process is catalytic because the amine is regenerated upon hydrolysis of the intermediate in the final step. acs.org The dynamic interplay between the amine, substrate, and the resulting enamine or iminium ion intermediates is key to understanding and controlling these catalytic transformations. nih.gov

Catalysis in Reactions Involving Cyanamides

Development of Catalysts for Amine Synthesis and Transformations

The significance of primary amines as building blocks and functional molecules has driven extensive research into the development of efficient catalysts for both their synthesis and subsequent modification. nih.govacs.org

Catalysts for Amine Synthesis: Sustainable methods for synthesizing primary amines are of high importance. One major focus is the direct amination of alcohols using ammonia (B1221849), a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach is atom-economical, producing water as the only byproduct. Researchers have developed robust heterogeneous nickel catalysts that can facilitate the N-alkylation of benzyl (B1604629) alcohols with aqueous ammonia to produce primary benzylamines with good selectivity. nih.govacs.org Another important route is the hydrogenation of nitriles. Recently, a highly efficient catalyst composed of nickel carbide nanoparticles supported on alumina (B75360) was developed, which can selectively convert various nitriles to the corresponding primary amines under mild conditions. researchgate.net

Catalysts for Amine Transformations: Once synthesized, primary amines can be further modified using catalytic methods. Asymmetric catalysis with chiral primary amine-based organocatalysts has become a powerful tool in modern synthesis. rsc.org These catalysts, often derived from natural amino acids or alkaloids, can mediate a wide variety of enantioselective reactions. rsc.org Furthermore, bio-inspired approaches are emerging for the functionalization of primary amines. For example, inspired by copper amine oxidase enzymes, a method using a synthetic quinone co-factor has been developed to generate reactive ketimine intermediates from primary amines. These intermediates can then react with various nucleophiles to create α-fully substituted primary amines, a valuable scaffold in medicinal chemistry. chemrxiv.org

Computational Chemistry and Theoretical Modeling of 2 Ethylphenyl Methanamine

Quantum Mechanical Studies for Molecular Properties and Reactivity

Quantum mechanical methods are fundamental to computational chemistry, providing detailed information about the electronic nature of molecules. These studies are based on solving the Schrödinger equation, offering precise descriptions of molecular properties and chemical reactivity.

Density Functional Theory (DFT) is a primary computational method used to determine the electronic structure of molecules. It focuses on the electron density, a simpler quantity than the complex many-electron wavefunction, without sacrificing accuracy for many applications.

For (2-Ethylphenyl)methanamine, a DFT calculation would begin with geometry optimization. This iterative process adjusts the positions of the atoms to find the lowest energy conformation, representing the molecule's most stable three-dimensional structure. This optimization is crucial, as the molecular geometry dictates many of its physical and chemical properties. The process involves selecting a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-31G(d), 6-31+G(d,p)) that best describe the electronic system. nih.gov Upon convergence, the calculation provides the optimized geometry along with key electronic properties such as the total energy, dipole moment, and the distribution of electron density. While DFT is a standard method for such analysis, specific geometry optimization and electronic structure data for this compound are not detailed in the available public literature. nih.govscienceopen.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. These orbitals are at the "frontier" of electron occupation and are the primary participants in chemical reactions.

The energy of the HOMO is related to a molecule's ability to donate electrons, characterizing it as a nucleophile. The energy of the LUMO indicates its ability to accept electrons, reflecting its electrophilic nature. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, an FMO analysis would reveal the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. For instance, the nitrogen atom's lone pair is expected to contribute significantly to the HOMO. While DFT calculations on related compounds are used to assess reactivity via HOMO/LUMO analysis, specific calculated values for this compound were not found.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This analysis quantifies delocalization effects through second-order perturbation theory, which measures the stabilization energy from donor-acceptor (filled-empty orbital) interactions. For this compound, NBO analysis could quantify hyperconjugative interactions between the aminomethyl (-CH₂NH₂) group, the ethyl (-CH₂CH₃) group, and the aromatic phenyl ring, providing insight into the molecule's electronic stability.

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards charged species. An MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the region around the nitrogen atom's lone pair would be expected to show a strong negative potential, identifying it as a primary site for hydrogen bonding and protonation.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing deep insights into processes like protein-ligand binding and conformational changes.

MD simulations have been employed to understand how molecules containing the 2-ethylbenzylamine scaffold interact with biological targets. In studies aimed at developing inhibitors for the SARS-CoV-2 main protease (Mpro), the 2-ethylbenzylamine moiety was analyzed for its fit within the enzyme's binding pockets. These simulations revealed specific intermolecular interactions that contribute to binding affinity.

| Interaction Type | Molecular Moiety | Finding | Source |

| Hydrophobic Interaction | Ethyl Group | The ethyl group of the 2-ethylbenzyl moiety occupies the hydrophobic S2 pocket of the SARS-CoV-2 Mpro enzyme. | , |

| Van der Waals Forces | Ethyl Group | The ethyl group is primarily involved in van der Waals interactions within the binding site. | |

| Solvent Displacement | 2-Ethylbenzyl moiety | The placement of the moiety can displace unstable water molecules in the binding site, potentially increasing binding affinity. | , |

These findings highlight how the ethyl group's steric bulk and hydrophobicity are key determinants in its interaction with protein environments, a principle that is directly applicable to this compound.

Graph Theoretical Analysis in Chemical Systems

Graph theory is a branch of mathematics that can be applied to chemistry to analyze molecular structure. In this approach, a molecule is represented as a graph where atoms are vertices and bonds are edges. From this graph, various numerical descriptors, known as topological indices, can be calculated. These indices are based on the connectivity of the molecule and can be correlated with a wide range of physicochemical properties and biological activities through Quantitative Structure-Activity Relationship (QSAR) models. While this method is a valid approach for chemical analysis, no studies applying graph theoretical analysis specifically to this compound were identified in the searched literature.

Predictive Modeling of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data. These predictions are typically derived from quantum mechanical calculations, such as DFT.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule's bonds from its optimized geometry. The calculated frequencies and their corresponding intensities can be plotted to create a theoretical spectrum that helps in assigning the peaks observed in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule. These theoretical values, when compared to a reference compound, provide predicted chemical shifts that are often in good agreement with experimental results, aiding in signal assignment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths of a molecule. nih.gov These calculations predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, which correspond to electronic excitations, such as π→π* transitions in the phenyl ring of this compound.

While these computational methods are well-established for predicting spectroscopic data, no specific published studies containing predicted IR, NMR, or UV-Vis spectra for this compound were found.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of (2-Ethylphenyl)methanamine, with each method offering unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of hydrogen and carbon atoms within the this compound molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.1-7.4 ppm). The protons of the benzylic methylene (B1212753) group (CH₂-N) are expected to show a singlet or a multiplet adjacent to the aromatic region. The ethyl group will present as a quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons, a characteristic pattern due to spin-spin coupling. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. For this compound, eight distinct signals are predicted: six for the aromatic carbons (four for the CH groups and two quaternary carbons), one for the benzylic methylene carbon, and two for the ethyl group carbons. The chemical shifts are influenced by the electronic environment of each carbon atom.

Predicted NMR Data for this compound | ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Aromatic | ~7.1-7.4 | Multiplet | 4H | Ar-H | | Benzylic | ~3.8 | Singlet | 2H | Ar-CH₂-N | | Ethyl Methylene | ~2.7 | Quartet | 2H | -CH₂-CH₃ | | Amine | ~1.5 (variable) | Broad Singlet | 2H | -NH₂ | | Ethyl Methyl | ~1.2 | Triplet | 3H | -CH₂-CH₃ | | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | | Aromatic | ~142 | Quaternary Ar-C | | Aromatic | ~138 | Quaternary Ar-C | | Aromatic | ~126-130 | Ar-CH | | Benzylic | ~45 | Ar-CH₂-N | | Ethyl Methylene | ~25 | -CH₂-CH₃ | | Ethyl Methyl | ~15 | -CH₂-CH₃ |

Note: Predicted values are based on the analysis of similar structural motifs and general NMR principles. Actual experimental values may vary.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its bonds. Key expected absorptions include the N-H stretches of the primary amine group, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively. The N-H bending vibration usually appears around 1600 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the non-polar C-C bonds in the ethyl group and the benzene ring would also be Raman active.

Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (Ethyl, Methylene) |

| 1620-1580 | N-H Bend | Primary Amine |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 770-730 | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the benzene ring acts as the primary chromophore. It is expected to exhibit absorption bands in the ultraviolet region due to π → π* transitions. Based on similar compounds like benzylamine (B48309), which has absorption maxima around 206 nm and 256 nm, this compound is predicted to have a similar UV absorption profile. sielc.com The ethyl substituent may cause a slight red shift (bathochromic shift) of these absorption bands. This technique is particularly useful for quantitative analysis. chemicalbook.com

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* | ~260 | Benzene Ring |

| π → π* | ~210 | Benzene Ring |

Note: Values are estimations based on analogous compounds. sielc.com

Mass Spectrometry (MS, HPLC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound.

For this compound (molecular weight: 135.21 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 135. nih.gov The fragmentation pattern is critical for structural confirmation. A common fragmentation pathway for benzylamines involves the cleavage of the bond between the benzylic carbon and the aromatic ring. However, a more dominant fragmentation is often the benzylic cleavage (loss of a hydrogen) or cleavage of the Cα-Cβ bond relative to the ring. The loss of the amino group is also possible. A significant peak at m/z 105 could arise from the loss of the ethyl group followed by rearrangement, or more likely, a peak corresponding to the [M-1]⁺ ion (m/z 134) or the ethyl-tropylium ion. The base peak for many benzyl (B1604629) derivatives is the tropylium (B1234903) ion at m/z 91, though the ethyl substituent would alter this.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

|---|---|

| 135 | [C₉H₁₃N]⁺ (Molecular Ion) |

| 120 | [M - CH₃]⁺ |

| 106 | [M - NH₂CH₂]⁺ or [C₈H₁₀]⁺ |

When coupled with High-Performance Liquid Chromatography (HPLC-MS), this technique allows for the separation of this compound from a mixture, followed by its immediate mass analysis, providing both purity data and structural confirmation simultaneously.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities and for accurately quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically suitable for this analysis.

A standard HPLC setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. For a basic compound like an amine, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the amine and minimizing interactions with residual silanols on the column. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~260 nm). sielc.com The retention time of the compound under specific conditions is a characteristic property, while the area of the peak is proportional to its concentration, allowing for accurate purity determination.

Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Advanced analytical methodologies are crucial for the characterization and purity assessment of synthesized chemical compounds. For this compound, a primary aromatic amine, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are fundamental techniques employed for both qualitative and quantitative analysis.

Gas Chromatography (GC) is a powerful separation technique ideal for volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas). The time it takes for a compound to pass through the column to the detector is known as the retention time, which is a characteristic feature for identification under a specific set of conditions.

For the analysis of this compound and related amines, a capillary column such as a DB-5MS is often utilized. mdpi.com This type of column has a non-polar stationary phase, which separates compounds primarily based on their boiling points and, to a lesser extent, their interaction with the phase. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification. GC-MS is particularly useful as it provides both chromatographic data (retention time) and mass spectral data, which can confirm the molecular weight and fragmentation pattern of the analyte. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation method used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity. merckmillipore.com The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. imsa.edu The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate via capillary action. imsa.edu

Separation is based on the principle of differential adsorption. imsa.edu Compounds with a higher affinity for the stationary phase move more slowly up the plate, while compounds with a lower affinity are carried further by the mobile phase. imsa.edu For this compound, a polar amine, its interaction with the polar silica gel stationary phase is significant. The choice of mobile phase, often a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is critical to achieve optimal separation. After development, the separated spots, which are often colorless, can be visualized under UV light. imsa.edu The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification. merckmillipore.com

Table 1: Typical Chromatographic Parameters for this compound Analysis

| Parameter | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |

|---|---|---|

| Stationary Phase | DB-5MS (5% Phenyl-methylpolysiloxane) | Silica Gel 60 F254 |

| Mobile Phase | Helium or Nitrogen (Carrier Gas) | Ethyl Acetate/Hexane mixture |

| Technique Principle | Partitioning based on volatility/polarity | Adsorption based on polarity |

| Detection Method | Flame Ionization (FID) or Mass Spectrometry (MS) | UV Lamp (254 nm) |

| Key Metric | Retention Time (t_R) | Retention Factor (R_f) |

Validation of Analytical Procedures in Research Contexts

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu In a research context, this ensures that the data generated are reliable, reproducible, and accurate. According to guidelines from the International Council for Harmonisation (ICH), the objective of validation is to confirm that the analytical procedure is fit for purpose. duyaonet.com This process involves evaluating several performance characteristics of the method. duyaonet.comresearchgate.net

A validation protocol is typically established before the study, outlining the intended purpose of the method and the performance characteristics to be evaluated along with their acceptance criteria. duyaonet.com The validation process and its results are documented in a validation report. duyaonet.com For methods used in the analysis of compounds like this compound, key validation parameters include specificity, selectivity, accuracy, precision, and linearity. europa.eu

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. europa.eu These could include impurities, degradation products, or matrix components. Selectivity is a related term that describes the ability of a method to differentiate and quantify the analyte from other substances in the sample. tandfonline.com

In the context of this compound, a specificity study would need to demonstrate that the analytical method can distinguish it from its structural isomers, such as (3-ethylphenyl)methanamine (B2637476) and (4-ethylphenyl)methanamine, as well as from potential precursors like 2-ethylbenzonitrile (B1295046) or byproducts from the synthesis.

Chromatographic methods like GC and HPLC are inherently powerful for achieving selectivity. By optimizing the stationary phase, mobile phase composition, and temperature program (in GC), a separation can be developed where this compound gives a unique signal (e.g., a distinct retention time) that is well-resolved from the signals of other components. The use of a mass spectrometer as a detector (GC-MS) adds a further dimension of specificity, as the mass spectrum of the analyte provides structural information that can be used for positive identification, even if chromatographic separation is incomplete. nih.gov For a method to be considered selective, it must show that it can produce results for the target analyte that are not affected by the presence of other specific compounds. tandfonline.com

Accuracy and Linearity Assessment

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu To assess linearity, a series of at least five standard solutions of this compound of different known concentrations are prepared and analyzed. A calibration curve is then generated by plotting the analytical response (e.g., peak area in GC) versus the concentration. The linearity is typically evaluated by examining the correlation coefficient (R²) of the regression line, which should ideally be close to 1.0. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often determined by performing recovery studies. iosrjournals.org This involves adding a known amount of pure this compound (spiking) to a sample matrix (e.g., a placebo or a reaction mixture in which the analyte is not present) and then analyzing the spiked sample. The accuracy is expressed as the percentage of the known amount of analyte that is recovered by the assay. researchgate.net According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). europa.eu

Table 2: Illustrative Linearity Data for this compound by GC

| Concentration (µg/mL) | GC Peak Area (Arbitrary Units) |

|---|---|

| 10 | 15,250 |

| 25 | 37,800 |

| 50 | 75,100 |

| 75 | 112,900 |

| 100 | 150,500 |

| Regression Equation | y = 1502.5x + 195 |

| Correlation Coefficient (R²) | 0.9998 |

Table 3: Example Accuracy (Recovery) Study Data

| Amount Added (µg) | Amount Found (µg) | % Recovery |

|---|---|---|

| 80.0 | 79.2 | 99.0% |

| 100.0 | 101.1 | 101.1% |

| 120.0 | 118.9 | 99.1% |

| Average Recovery | | 99.7% |

Emerging Applications in Advanced Chemical Research and Materials Science

Application as a Core Building Block for Chemical Probes

The fundamental structure of (2-Ethylphenyl)methanamine makes it a suitable candidate for the synthesis of chemical probes, which are essential tools for exploring biological systems at the molecular level. While direct research on this compound for this specific application is nascent, the utility of structurally similar benzylamine (B48309) derivatives is well-documented. For instance, compounds like (2-Ethynylphenyl)methanamine and (2-Cyclopropoxy-3-ethylphenyl)methanamine serve as functional building blocks in the creation of probes for studying molecular interactions and biological processes.

The primary amine group in this compound offers a reactive site for attaching fluorophores, affinity tags, or other reporter groups. The ethyl group at the ortho position can influence the molecule's lipophilicity and steric profile, which can be fine-tuned to optimize the probe's interaction with its biological target. Analogous compounds are used to create probes that investigate the interactions of substituted phenyl groups with biological macromolecules, such as enzymes or receptors. vulcanchem.com The ability to modify the benzylamine framework allows for the tailored design of probes for specific applications in chemical biology.

Precursor in the Synthesis of Specialty Organic Chemicals

This compound serves as a key intermediate and building block in the synthesis of a wide array of specialty organic chemicals, including pharmaceutically active compounds. lookchem.com Its utility stems from the reactivity of the primary amine group, which can readily undergo reactions such as alkylation, acylation, and reductive amination to construct more complex molecular architectures. nih.gov

Research has shown that benzylamine derivatives are fundamental in creating a variety of organic compounds. wikipedia.org For example, a derivative, 4-bromo-2-ethylbenzylamine, is explicitly used as a building block in the synthesis of inhibitors for the SARS-CoV-2 main protease (Mpro), highlighting the role of the 2-ethylbenzylamine scaffold in medicinal chemistry. nih.govlib4ri.ch In these syntheses, the 2-ethylbenzylamine moiety is introduced via reductive amination with the corresponding aldehyde. nih.govlib4ri.ch

The compound and its close relatives are used as intermediates in the production of agrochemicals and other specialty chemicals. lookchem.com The reactions typically involve leveraging the nucleophilic nature of the amine for substitution reactions or using it as a foundational structure to build upon. The versatility of this compound and its derivatives makes them valuable precursors for generating diverse molecular libraries for drug discovery and other applications in organic synthesis. mdpi.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2-ethylbenzylamine, Benzenemethanamine, 2-ethyl- | nih.gov |

| Molecular Formula | C₉H₁₃N | nih.gov |

| Molecular Weight | 135.21 g/mol | nih.gov |

| CAS Number | 53759-86-7 | nih.gov |

Potential in Polymer and Advanced Materials Development

The application of this compound and its isomers is expanding into the field of polymer chemistry and advanced materials science. smolecule.comnetascientific.com Advanced materials are substances designed with novel or enhanced properties, such as exceptional thermal, mechanical, or electrical characteristics. acs.orgbmuv.de Amines are often used as monomers or modifying agents in the synthesis of various polymers. lookchem.com

A significant application has been demonstrated using its chiral isomer, α-ethylbenzylamine (EBA), in the fabrication of advanced optical materials. Specifically, (R/S)-EBA has been used as the chiral organic cation to create chiral low-dimensional lead-halide perovskite heterostructures. acs.org These materials exhibit highly distorted crystal structures and strong chiroptical activity, making them promising for future spintronic and chiroptical applications. acs.org The use of the chiral amine directly influences the crystal structure and properties of the resulting perovskite material. acs.org

Furthermore, the general class of benzylamines is utilized in various aspects of polymer science. They can be incorporated into polymer backbones or used as cross-linking agents to create materials with specific, tunable properties. beilstein-journals.org The potential exists to use this compound in the development of functional polymers where the amine group can be used for grafting other molecules or for creating polymer composites with enhanced properties. netascientific.comvulcanchem.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-ethylbenzylamine |

| (2-Ethynylphenyl)methanamine |

| (2-Cyclopropoxy-3-ethylphenyl)methanamine |

| 4-bromo-2-ethylbenzylamine |

| 4-bromo-2-ethylbenzaldehyde (B1374599) |

| α-ethylbenzylamine |

| (R/S)-EBAPbI₃ |

Q & A

Basic Questions

Q. What are the key structural identifiers and spectroscopic methods for confirming (2-Ethylphenyl)methanamine?

- Structural Data :

- Molecular Formula : C₉H₁₃N

- SMILES : CCC1=CC=CC=C1CN

- InChI Key : JPYXQNWIQIBLJT-UHFFFAOYSA-N

- Spectroscopic Confirmation :

- ¹H NMR (400 MHz, MeOD): δ 6.77–6.69 (m, 1H), 6.63–6.56 (m, 2H), 4.51 (s, 2H), 2.07 (q, J = 7.6 Hz, 2H), 0.60 (t, J = 7.6 Hz, 3H).

- ¹³C NMR (126 MHz, MeOD): δ 143.24, 129.80, 129.39, 42.31, 26.37, 15.96.

- High-Resolution Mass Spectrometry (HRMS) : [M + NH₄]⁺ observed at m/z 153.1395 (calculated: 153.1392) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Protective Measures :

- Skin Protection : Use nitrile gloves inspected for integrity; employ proper glove removal techniques to avoid contamination .

- Ventilation : Work in a fume hood to prevent inhalation of vapors.

- Storage : Store in a tightly sealed container under refrigeration (2–8°C) .

- Emergency Procedures :

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid drainage contamination .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Synthetic Route :

- Procedure : React 2-ethylbenzyl chloride with ammonia under controlled basic conditions.

- Optimization Strategies :

- Temperature : Maintain 0–5°C during ammonolysis to minimize side reactions.

- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Yield : 79% achieved via dropwise addition of ammonia and rigorous exclusion of moisture .

- Table 1 : Synthesis Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–5°C |

| Catalyst | None required |

| Solvent | Methanol/Water mixture |

| Reaction Time | 12–16 hours |

Q. How do steric and electronic properties of this compound influence its reactivity in nucleophilic substitutions?

- Steric Effects : The ethyl group at the ortho position creates steric hindrance, reducing accessibility to the amine group. This slows reactions with bulky electrophiles .

- Electronic Effects : The electron-donating ethyl group increases electron density on the aromatic ring, enhancing resonance stabilization of intermediates in electrophilic aromatic substitution .

- Methodological Insight : Computational modeling (e.g., DFT calculations) can predict collision cross-sections and reactivity hotspots .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Analytical Workflow :

Reproducibility Checks : Validate experimental conditions (e.g., pH, solvent purity) across studies.

Structural Verification : Use LC-MS and 2D NMR to confirm derivative integrity.

Biological Assays : Compare dose-response curves across multiple cell lines to identify context-dependent effects .

- Case Study : Discrepancies in enzyme inhibition profiles may arise from variations in assay buffer systems (e.g., ionic strength affecting binding affinity) .

Methodological Tables

Table 2 : Key Spectroscopic Data for Structural Confirmation

| Technique | Critical Peaks/Data Points | Reference |

|---|---|---|

| ¹H NMR | δ 4.51 (s, 2H, -CH₂NH₂) | |

| ¹³C NMR | δ 42.31 (C-NH₂) | |

| HRMS | [M + NH₄]⁺ = 153.1395 |

Table 3 : Computational Predictions for Physicochemical Properties

| Property | Predicted Value | Method (Reference) |

|---|---|---|

| Collision Cross-Section | 85.2 Ų | Trajectory Method |

| LogP (Partition Coeff.) | 1.92 | DFT Calculation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.